molecular formula C4H9NO B078680 1,3-Oxazinane CAS No. 14558-49-7

1,3-Oxazinane

Cat. No. B078680
CAS RN: 14558-49-7
M. Wt: 87.12 g/mol
InChI Key: LQPOOAJESJYDLS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,3-oxazinane and its derivatives often involves Mannich condensation processes, among other strategies. For instance, Qi Xue et al. (2019) synthesized two heterocyclic 1,3-oxazinane molecules under different Mannich condensation processes, leading to the formation of nitro- and azide-substituted energetic compounds with promising application prospects in melt-cast explosives due to their high thermal stability and insensitivity (Qi Xue et al., 2019). Additionally, Jean-Rene Ella-Menye et al. (2005) reported a novel synthesis route for chiral 1,3-oxazinan-2-ones from carbohydrate derivatives, showcasing the compound's utility in creating chiral intermediates for pharmaceutical development (Jean-Rene Ella-Menye et al., 2005).

Molecular Structure Analysis

The molecular structure of 1,3-oxazinane is characterized by its compact skeleton, which offers several modifiable sites for chemical reactions. This structural flexibility allows for the synthesis of a wide range of derivatives with varied functional groups, significantly broadening its application spectrum in both materials science and pharmaceutical chemistry.

Chemical Reactions and Properties

1,3-Oxazinane derivatives participate in a variety of chemical reactions, including nucleophilic ring-opening and cycloaddition reactions. These reactions are often regio- and stereo-selective, enabling the precise synthesis of complex molecules. For example, A. M. Hardman et al. (2013) demonstrated the urea-catalyzed construction of oxazinanes through formal [3 + 3] cycloaddition reactions, highlighting the method's efficiency and generality in producing highly functionalized oxazinanes (A. M. Hardman et al., 2013).

Scientific Research Applications

  • Pharmacological Applications

    • 1,3-Oxazinane is a privileged heterocyclic motif exhibiting significant pharmacological applications .
    • It’s used as intermediates in the synthesis of a broad range of heterocyclic compounds .
  • Materials Applications

    • 1,3-Oxazinane also has materials applications .
    • It’s used in the synthesis of polymers .
  • Synthesis of Heterocyclic Compounds

    • 1,3-Oxazinane is used as an intermediate in the synthesis of a broad range of heterocyclic compounds .
    • The synthetic methodologies for the synthesis of 1,3-oxazines, fused and spiro-1,3-oxazines can be classified into several groups: multicomponent reactions, cyclization reactions, and temperature-dependent Rh (II)-carbenoid-mediated 2 H -azirine ring expansion .
  • Green Chemistry

    • A catalyst-free cross-dehydrogenative coupling reaction promoted by visible light for the synthesis of 1,3-oxazines has been reported .
    • When α-aminoalkylnaphthols/phenols, commonly known as Betti bases, are irradiated with white light-emitting diode (LED, 23 W) in dimethyl sulfoxide (DMSO) solvent in an open reaction vessel at room temperature, cyclization takes place via α-C–H activation of tertiary amine moiety and forms a new C–O bond .
    • Biologically important 1,3-oxazines are obtained in 58–85% yields .
  • Fluorescent Dyes

    • Fluorescent dyes such as Nile red and Nile blue are based on the aromatic compound benzophenoxazine .
    • 1,3-Oxazinane could potentially be used in the synthesis of these dyes .
  • Organic Synthesis

    • 1,3-Oxazinane is used in various multicomponent reactions for the synthesis of diverse heterocyclic compounds .
    • For instance, alkyl or aryl isocyanides and dialkyl acetylenedicarboxylates in the presence of 4,5-diphenyl-1,3-dihydro-2H imidazol-2-one undergo a smooth 1:1:1 addition reaction to produce 5H-imidazo[2,1-b][1,3]oxazines .

Safety And Hazards

The safety information for 1,3-Oxazinane indicates that it is a dangerous substance. The hazard statements include H226 and H314, which refer to its flammability and its ability to cause severe skin burns and eye damage, respectively . Precautionary measures include avoiding sparks, open flames, and hot surfaces (P210), keeping the container tightly closed (P233), and using explosion-proof electrical equipment (P240) .

Future Directions

The synthesis of 1,3-Oxazinane and its derivatives has potential applications in various fields, including the development of new pharmaceuticals and polymers . Future research may focus on exploring the chemistry involved in the ring-opening polymerization of sulfur-containing cyclic monomers, as well as providing an overview of the fundamental challenges involved in synthesizing sulfur-containing polymers .

properties

IUPAC Name

1,3-oxazinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO/c1-2-5-4-6-3-1/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQPOOAJESJYDLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCOC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80301901
Record name 1,3-oxazinane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

87.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Oxazinane

CAS RN

14558-49-7
Record name 2H-1,3-Oxazine, tetrahydro-
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Record name 14558-49-7
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Record name 1,3-oxazinane
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Record name 1,3-oxazinane
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Record name 2H-1,3-OXAZINE, TETRAHYDRO-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
463
Citations
TL Church, CM Byrne, EB Lobkovsky… - Journal of the …, 2007 - ACS Publications
The use of mechanistic information to develop a new, catalytic multicomponent reaction is described. The complex [(salph)Al(THF) 2 ] + [Co(CO) 4 ] - (1, salph = N,N‘-o-phenylenebis(3,5…
Number of citations: 69 pubs.acs.org
F Diness, J Beyer, M Meldal - QSAR & Combinatorial Science, 2004 - Wiley Online Library
Starting from the large pool of chiral amino acids a route to protected amino aldehyde building blocks for combinatorial chemistry has been developed. Eight α‐amino aldehydes have …
Number of citations: 27 onlinelibrary.wiley.com
K Yang, F Bi, J Zhang, Q Xue, J Zhang, K Wang… - Arabian Journal of …, 2022 - Elsevier
The additional carbon centers in 1,3-diazinane and 1,3-oxazinane enable them to covalently bonded geminal-explosophoric groups, leading to unique energetic properties when …
Number of citations: 0 www.sciencedirect.com
MNK Afari, P Virta, T Lönnberg - Organic & Biomolecular Chemistry, 2022 - pubs.rsc.org
(2R,3S)-4-(Methoxyamino)butane-1,2,3-triol was converted into a protected phosphoramidite building block and incorporated into the middle of a short DNA oligonucleotide. O1 and O3 …
Number of citations: 2 pubs.rsc.org
SS Cui, R Huang, DY Luo, SJ Yan… - European Journal of …, 2017 - Wiley Online Library
Bicyclic pyridinone and 1,3‐oxazinane derivatives (ie, 3 and 4) have been synthesized by the regioselective condensation reaction of heterocyclic ketene aminals (HKAs) and either …
J Wallin, T Lönnberg - European Journal of Organic Chemistry, 2022 - Wiley Online Library
Dependence of the hydrolysis rate of a series of N‐methoxy‐2‐phenyl‐1,3‐oxazinanes on the Hammett substituent constant of the substituent of the phenyl ring was determined, …
CD Thompson, TA Miller, MT Barthen… - Drug metabolism and …, 2000 - ASPET
Previously we have proposed and provided evidence for a metabolic scheme leading to 3-carbamoyl-2-phenylpropionaldehyde from the antiepileptic drug felbamate. This aldehyde …
Number of citations: 18 dmd.aspetjournals.org
MNK Afari, K Nurmi, P Virta, T Lönnberg - ChemistryOpen, 2023 - Wiley Online Library
Hairpin oligodeoxynucleotides incorporating a (2R,3S)‐4‐(methoxyamino)butane‐1,2,3‐triol residue in the middle of the double‐helical stem and opposite to either one of the canonical …
Q Xue, F Bi, L Zhai, T Guo, J Zhang, S Zhang… - …, 2019 - Wiley Online Library
3‐oxazinane is an ideal framework for advanced energetic materials because of its compact skeleton and the presence of several modifiable sites. However, investigations on …
L Liu, H Sun - Angewandte Chemie, 2014 - Wiley Online Library
The three‐component [3+2+1] cycloaddition of epoxides, imines, and carbon monoxide to produce 1,3‐oxazinan‐4‐ones has been developed by using [HCo(CO) 4 ] as the catalyst. …
Number of citations: 11 onlinelibrary.wiley.com

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